molecular formula C8H14O3 B6170551 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne CAS No. 411224-75-4

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne

Cat. No.: B6170551
CAS No.: 411224-75-4
M. Wt: 158.19 g/mol
InChI Key: VFQIDUSEQNIBIW-UHFFFAOYSA-N
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Description

3-[(1,1-Dimethoxypropan-2-yl)oxy]prop-1-yne is a propargyl ether derivative featuring a propan-2-yl backbone substituted with two methoxy groups at the 1-position and a terminal alkyne group. According to , its molecular formula is listed as C₇H₁₃Cl₂NO₂ (molecular weight: 214.09), though this conflicts with the expected formula based on its name, which should exclude chlorine atoms. The compound is cataloged under identifiers EN300-25063042 and MDLMFCD13559693, suggesting commercial availability .

Properties

CAS No.

411224-75-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,1-dimethoxy-2-prop-2-ynoxypropane

InChI

InChI=1S/C8H14O3/c1-5-6-11-7(2)8(9-3)10-4/h1,7-8H,6H2,2-4H3

InChI Key

VFQIDUSEQNIBIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(OC)OC)OCC#C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne typically involves the reaction of propargyl alcohol with 1,1-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes etherification to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and efficient separation techniques to ensure high yield and purity. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne involves its reactivity towards various chemical species. The alkyne group can participate in cycloaddition reactions, while the ether moiety can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)
  • Molecular Formula: Not explicitly stated, but inferred as C₉H₁₃ClO₃ (based on synthesis from propargyl bromide and chloroethoxyethanol).
  • Key Properties :
    • Synthesized using NaH/THF under argon, followed by HCl extraction and column chromatography .
    • Chloroethoxy chain enhances electrophilicity compared to dimethoxy groups.
    • Applications: Likely used in polymer chemistry or as a crosslinker.
3-(Chloromethoxy)prop-1-yne
  • Molecular Formula : C₄H₅ClO (Mol. weight: 196.27) .
  • Key Properties :
    • Simpler structure with a single chloromethoxy group.
    • Higher reactivity due to the electron-withdrawing Cl atom, making it prone to nucleophilic substitution.
    • Purity: 95%, comparable to industrial standards .
3-(Prop-2-yne-1-sulfonyl)prop-1-yne
  • Molecular Formula : C₆H₆O₂S (Mol. weight: 142.18) .
  • Key Properties :
    • Contains a sulfonyl group, increasing polarity and acidity of the alkyne.
    • Discontinued commercial status suggests handling challenges or niche applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
3-[(1,1-Dimethoxypropan-2-yl)oxy]prop-1-yne C₇H₁₃Cl₂NO₂* 214.09 Alkyne, dimethoxy ether Click chemistry, ligand synthesis
3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne C₉H₁₃ClO₃ ~228.65 Alkyne, chloroethoxy chains Polymer crosslinking
3-(Chloromethoxy)prop-1-yne C₄H₅ClO 196.27 Alkyne, chloromethoxy Reactive intermediate
3-(Prop-2-yne-1-sulfonyl)prop-1-yne C₆H₆O₂S 142.18 Alkyne, sulfonyl High-polarity reactions

Stability and Handling

  • Dimethoxy vs. Chloro Groups : The dimethoxy ether in the target compound may offer better hydrolytic stability than chloroethers, which are prone to SN2 reactions .
  • Commercial Availability : The target compound’s MDL number suggests standardized production, whereas sulfonyl analogues are discontinued, indicating practical limitations .

Biological Activity

3-[(1,1-dimethoxypropan-2-yl)oxy]prop-1-yne is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 226.28 g/mol
  • Structure : The compound features an alkyne functional group and a dimethoxypropanol moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, essential oils containing similar structural motifs have shown effectiveness against various pathogens. A study on Peucedanum dhana essential oil demonstrated inhibition zones ranging from 10.70 to 40.80 mm against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values between 62.50 and 250 µg/mL .

Pathogen Inhibition Zone (mm) MIC (µg/mL)
E. coli10.70 - 40.8062.50 - 250
Pseudomonas aeruginosa10.70 - 40.8062.50 - 250
Enterobacter aerogenes10.70 - 40.8062.50 - 250

Cytotoxicity

The cytotoxic effects of compounds similar to this compound have been evaluated using various cancer cell lines. In one study, essential oils were tested against human colonic adenocarcinoma (SW480), human lung adenocarcinoma (A549), and cervical cancer (HeLa) cells using the MTT assay. The essential oil exhibited significant cytotoxicity towards SW480 cells, indicating potential for therapeutic applications in cancer treatment .

Cell Line IC₅₀ (µg/mL)
SW480Not specified
A549Not specified
HeLaNot specified

The mechanism through which compounds like this compound exert their biological effects often involves interactions at the cellular level, such as inducing apoptosis in cancer cells or disrupting microbial cell membranes. Studies have shown that essential oils can alter membrane integrity and depolarization in bacterial cells, leading to cell death .

Case Studies

Case Study 1: Antimicrobial Efficacy of Similar Compounds

In a comparative study of various essential oils, those containing alkyne structures demonstrated enhanced antimicrobial activity compared to their saturated counterparts. The study highlighted the importance of structural features in determining biological activity.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of compounds derived from similar chemical frameworks on cancer cell lines. The results indicated that modifications in the side chains could significantly influence the potency and selectivity of these compounds toward specific cancer types.

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